Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate typically involves the reaction of 2-chloropyridine-3-amine with di-tert-butyl dicarbonate under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidodicarbonate group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Acids and Bases: Hydrolysis reactions are typically carried out using strong acids, such as hydrochloric acid, or strong bases, such as sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.
Scientific Research Applications
Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as an inhibitor or activator, depending on the context of its use. The imidodicarbonate group plays a crucial role in its reactivity, allowing it to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Di-tert-Butyl Dicarbonate: A related compound used as a protecting group for amines.
2-Chloropyridine-3-amine: The precursor used in the synthesis of Di-tert-Butyl 2-chloropyridin-3-ylimidodicarbonate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-(2-chloropyridin-3-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-8-7-9-17-11(10)16/h7-9H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIZYSQGQMHVPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(N=CC=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591417 |
Source
|
Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749265-07-4 |
Source
|
Record name | Di-tert-butyl (2-chloropyridin-3-yl)-2-imidodicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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